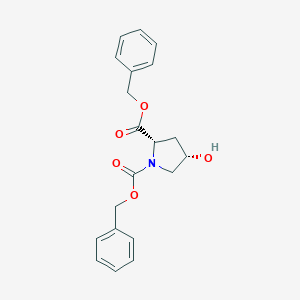

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Description

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 132592-07-5) is a chiral pyrrolidine derivative characterized by two benzyl ester protecting groups at the 1- and 2-positions and a hydroxyl group at the 4-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of stereochemically defined bioactive molecules. Its rigid pyrrolidine scaffold and hydroxyl group make it valuable for designing peptidomimetics, enzyme inhibitors, and radiopharmaceuticals .

The stereochemistry (2S,4S) is critical for its reactivity and biological interactions. The compound is synthesized via benzylation of the corresponding hydroxyproline precursor, though detailed synthetic protocols are less commonly reported compared to its tert-butyl-protected analogs .

Properties

IUPAC Name |

dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKMBFDLCAZWCR-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544854 | |

| Record name | Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132592-07-5 | |

| Record name | Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroxyl and Carboxyl Group Protection

The 4-hydroxyl group and carboxyl moieties require temporary protection to prevent undesired side reactions during synthesis. Benzyl (Bn) groups are predominantly used due to their stability under basic conditions and selective removal via hydrogenolysis. For instance:

Sequential Deprotection Protocols

Final deprotection involves catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH) to remove benzyl groups. Careful optimization of reaction time and catalyst loading is critical to avoid over-reduction or racemization.

Stereoselective Cyclization and Ring Formation

Intramolecular Cyclization Techniques

Cyclization of linear precursors into the pyrrolidine ring is achieved through Mitsunobu reactions or nucleophilic displacement . A documented method involves treating a diol intermediate with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the five-membered ring with retention of configuration.

Asymmetric Catalysis

Chiral catalysts, such as BINOL-derived phosphoric acids , enable enantioselective synthesis. For example, asymmetric aldol reactions between aldehyde intermediates and nitroolefins yield stereodefined pyrrolidine precursors with >90% enantiomeric excess (ee).

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Reactor Systems

Industrial production leverages continuous flow chemistry to enhance reaction control and scalability. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence Time | 15–30 minutes | Maximizes conversion |

| Temperature | 25–40°C | Minimizes side reactions |

| Catalyst Loading | 0.5–1.5 mol% | Balances cost and efficiency |

Purification and Quality Control

Final purification employs recrystallization from ethanol/water mixtures or preparative HPLC to achieve >99% purity. Analytical methods such as chiral HPLC and NMR spectroscopy validate stereochemical integrity.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methodologies based on yield, enantioselectivity, and scalability:

Challenges and Mitigation Strategies

Epimerization During Deprotection

Acidic conditions during benzyl group removal risk epimerization at the 4-position. This is mitigated by:

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate groups can be reduced to alcohols or other derivatives.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of new functionalized pyrrolidine derivatives.

Scientific Research Applications

a. Anticancer Activity

Research has indicated that (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study published in the Journal of Organic Chemistry highlighted its effectiveness against specific cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

b. Neuroprotective Effects

Another critical application of this compound is its neuroprotective potential. Investigations into its effects on neuronal cells suggest that it may help in mitigating oxidative stress and inflammation, which are pivotal in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology .

Synthetic Methodologies

The synthesis of this compound has been extensively studied in organic chemistry due to its complex structure and the challenges associated with its preparation.

a. Asymmetric Synthesis

Asymmetric synthesis techniques have been developed to produce this compound with high enantiomeric purity. One notable method involves the use of chiral catalysts that facilitate the formation of the desired stereoisomer while minimizing by-products. Research articles have documented various catalytic systems that improve yield and selectivity .

b. Functionalization of Pyrrolidine Derivatives

The compound serves as a versatile intermediate for further functionalization into more complex molecules. Its unique structure allows for modifications that can lead to novel pharmacophores with enhanced biological activities.

a. Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties against a range of pathogens. Laboratory tests have indicated its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

b. Role in Drug Delivery Systems

The compound's chemical stability and biocompatibility make it an attractive candidate for drug delivery applications. Its ability to form nanoparticles or liposomes can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes in various treatments .

Mechanism of Action

The mechanism of action of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

Di-tert-butyl (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylate (CAS: 170850-75-6)

- Stereochemistry : The (2S,4R) configuration distinguishes this compound from the target (2S,4S) derivative. The inversion at C4 alters hydrogen-bonding capacity and steric interactions.

- Synthesis : Prepared via tert-butoxycarbonyl (Boc) protection of N-(tert-butoxycarbonyl)-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, followed by tert-butyl esterification .

- Applications: A precursor for fluorinated PET imaging agents (e.g., 4-[18F]fluoro-L-proline) via morpholinosulfur trifluoride-mediated fluorination .

Di-tert-butyl (2S,4S)-4-Hydroxypyrrolidine-1,2-dicarboxylate

- Stereochemistry : Shares the (2S,4S) configuration but uses tert-butyl instead of benzyl esters.

- Physical Properties : Reported optical rotation [α]D20 = −7.0 (c 0.1, CHCl3) .

- Derivatization : The hydroxyl group is converted to a tosylate (11) for nucleophilic substitution reactions, enabling access to 4-substituted pyrrolidines .

Protecting Group Variations

N-Boc-cis-4-Hydroxy-L-proline Methyl Ester (Thermo Scientific™)

- Structure : Features a Boc group at N1 and a methyl ester at C2 (1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate).

- Physical Properties : Melting point 81–84°C; water-insoluble .

- Utility : Intermediate in peptide synthesis and PROTAC (proteolysis-targeting chimera) development, as tert-butyl esters are acid-labile .

(2S,4R)-1-Benzyl 2-Methyl 4-Fluoropyrrolidine-1,2-dicarboxylate (CAS: 13504-86-4)

- Modifications : Fluorine replaces the hydroxyl group at C4, enhancing metabolic stability.

- Synthesis : Fluorination of (2S,4R)-4-hydroxypyrrolidine precursors using sulfur-based fluorinating agents .

Functional Group and Application Comparisons

Methyl (2S,4S)-4-Hydroxypyrrolidine-2-carboxylate, HCl

(2S,4S)-1-Benzyl 2-Methyl 4-Aminopyrrolidine-1,2-dicarboxylate (CAS: 207304-86-7)

- Functionalization: The 4-amino group enables conjugation with sulfonyl chlorides or carboxylic acids, forming intermediates for kinase inhibitors .

Data Tables: Comparative Analysis

Key Research Findings

Stereochemistry-Dependent Reactivity : The (2S,4S) configuration in the target compound favors axial hydroxyl orientation, enhancing hydrogen-bonding interactions in enzyme-binding pockets compared to (2S,4R) diastereomers .

Protecting Group Stability: Benzyl esters require harsher conditions (e.g., hydrogenolysis) for deprotection than tert-butyl esters (acid-sensitive) or methyl esters (base-labile), influencing their use in multi-step syntheses .

Fluorination Efficiency: Morpholinosulfur trifluoride selectively converts (2S,4R)-hydroxypyrrolidines to 4-fluoro derivatives in higher yields (>80%) than (2S,4S) analogs, highlighting stereoelectronic effects .

Biological Activity

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : CHNO

- Molecular Weight : 355.39 g/mol

- CAS Number : 132592-07-5

- Purity : Typically >95% in commercial preparations

- Structure : The compound features a pyrrolidine ring with two carboxylate esters and two benzyl groups attached.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential roles in:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurological functions.

Antioxidant Activity

Studies have shown that derivatives of hydroxypyrrolidine compounds exhibit significant antioxidant properties. These activities are crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to modulate inflammatory cytokines in vitro.

Anticancer Potential

Recent studies have explored the compound's effects on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in specific cancer types, such as breast and colon cancer cells.

Case Studies

- Study on Antioxidant Properties

- Anti-inflammatory Research

- Anticancer Activity

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physical properties of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, and how are they determined?

- Answer : The compound (CAS: 13500-53-3) has a molecular formula C₂₀H₂₁NO₅ and molecular weight 363.38 g/mol . Physical properties such as melting point and density are not directly reported for this compound but can be inferred from structurally similar derivatives. For example, the tert-butyl analog, 1-tert-butyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, has a melting point of 82–86°C and a density of 1.217 g/cm³ . Characterization typically involves techniques like HPLC (for purity), NMR (for structural confirmation), and mass spectrometry (for molecular weight validation) .

Q. How can researchers optimize the synthesis yield of this compound?

- Answer : Synthesis optimization often involves:

- Stereoselective protection : Use of tert-butyl or benzyl groups to protect specific functional groups, as seen in the synthesis of related pyrrolidine derivatives .

- Reagent selection : Isobutyl chloroformate (IBCF) and triethylamine (TEA) are effective for condensation reactions, achieving yields of 23–33% depending on reaction conditions .

- Temperature control : Fluorination reactions with DAST (diethylaminosulfur trifluoride) require strict temperature control (−78°C) to minimize side reactions .

Q. What purification methods are recommended for isolating this compound?

- Answer :

- Chromatography : Silica gel chromatography with gradients of ethyl acetate/n-hexane (e.g., 33–50%) effectively separates stereoisomers .

- Recrystallization : Use polar solvents like methanol or dichloromethane for derivatives with high crystallinity .

- HPLC : Chiralpak AD-H columns with n-hexane/i-PrOH (90:10) can resolve enantiomeric impurities .

Advanced Research Questions

Q. How does the stereochemistry at the 4-hydroxypyrrolidine position influence the compound’s reactivity in downstream applications?

- Answer : The cis-(2S,4S) configuration enhances hydrogen-bonding interactions, critical for applications in asymmetric catalysis or enzyme inhibition. For example, substituting the hydroxyl group with a nitrobenzoyl moiety (as in ) introduces hyperconjugative effects, altering torsional angles and bond lengths in crystallographic studies. This stereoelectronic effect can modulate reactivity in nucleophilic acyl substitution reactions .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Answer :

- Acidic/basic conditions : The compound is stable in neutral conditions but prone to hydrolysis under strong acids/bases due to ester group lability. For example, tert-butyl analogs require HCl for deprotection .

- Thermal stability : Storage at 2–8°C in vacuum-sealed containers is recommended to prevent degradation. Elevated temperatures (>40°C) may accelerate racemization .

Q. How can researchers resolve contradictions in reported synthetic yields for related pyrrolidine derivatives?

- Answer : Yield variability (e.g., 23% in vs. 33% in ) arises from:

- Reagent purity : DAST and IBCF must be anhydrous to avoid side reactions.

- Stereochemical drift : Trace moisture or improper temperature control during fluorination can reduce enantiomeric excess .

- Validation : Cross-check yields using orthogonal methods like ¹H-NMR integration or HPLC area normalization .

Key Methodological Recommendations

- Stereochemical Confirmation : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to validate spatial arrangements .

- Safety Protocols : While specific GHS data for this compound is lacking, related pyrrolidine derivatives require PPE (gloves, goggles) and ventilation due to potential respiratory irritation .

- Scale-Up Considerations : Pilot reactions at 0.1–1 mmol scale to optimize conditions before scaling to >10 mmol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.